molecular formula C12H14N2O3 B8417421 6-Amino-5-methoxy-N,N-dimethylbenzofuran-2-carboxamide

6-Amino-5-methoxy-N,N-dimethylbenzofuran-2-carboxamide

Cat. No. B8417421
M. Wt: 234.25 g/mol
InChI Key: AGDGWVHHPJLYTF-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

4-Chloro-5-methoxy-N,N-dimethyl-6-nitrobenzofuran-2-carboxamide (500 mg, 1.68 mmol), TEA (184 mg, 1.83 mmol) and 10% palladium on charcoal (90 mg) were stirred at room temperature in THF-DMF (2:1) (30 mL) under an atmosphere of hydrogen for 18 h. The reaction was recharged with hydrogen then allowed to stir for an additional 18 h. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure to afford a brown solid (400 mg, quant.), which was taken through to the next step with no further purification.
Name
4-Chloro-5-methoxy-N,N-dimethyl-6-nitrobenzofuran-2-carboxamide
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Name
THF DMF
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH:8]=[C:9]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[O:10][C:6]=2[CH:5]=[C:4]([N+:16]([O-])=O)[C:3]=1[O:19][CH3:20].[H][H]>[Pd].C1COCC1.CN(C=O)C>[NH2:16][C:4]1[C:3]([O:19][CH3:20])=[CH:2][C:7]2[CH:8]=[C:9]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[O:10][C:6]=2[CH:5]=1 |f:3.4|

Inputs

Step One
Name
4-Chloro-5-methoxy-N,N-dimethyl-6-nitrobenzofuran-2-carboxamide
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=CC2=C1C=C(O2)C(=O)N(C)C)[N+](=O)[O-])OC
Name
TEA
Quantity
184 mg
Type
reactant
Smiles
Name
Quantity
90 mg
Type
catalyst
Smiles
[Pd]
Name
THF DMF
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown solid (400 mg, quant.), which
CUSTOM
Type
CUSTOM
Details
was taken through to the next step with no further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=CC2=C(C=C(O2)C(=O)N(C)C)C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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